N-(3-cyanothiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(3-Cyanothiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a cyano group attached to a thiophene ring, which is further connected to a pyrazole ring substituted with methyl groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-cyanothiophene-2-carboxylic acid and 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Coupling Reaction: These starting materials undergo a coupling reaction, often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial-scale production involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and large-scale purification systems.
Types of Reactions:
Oxidation: The cyano group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Cyanothiophene-2-carboxylic acid.
Reduction: Cyanothiophene-2-amine.
Substitution: Substituted pyrazole derivatives.
Biochemical Analysis
Biochemical Properties
The compound interacts with various biomolecules, including enzymes and proteins . It has been found to interact with DNA bases such as guanine, thymine, adenine, and cytosine . The nature of these interactions was examined using the electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) .
Cellular Effects
It has been shown to have significant antimicrobial properties, demonstrating activity against Gram-positive and Gram-negative bacterial strains, as well as yeasts .
Molecular Mechanism
It is known to interact with DNA bases, suggesting it may exert its effects at the molecular level through these interactions .
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or modulating receptor signaling pathways. The molecular pathways involved can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide
Uniqueness: N-(3-Cyanothiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide stands out due to its unique structural features, which confer distinct chemical and biological properties compared to similar compounds. Its pyrazole ring and specific substitutions make it particularly useful in targeted applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-7-5-9(14-15(7)2)10(16)13-11-8(6-12)3-4-17-11/h3-5H,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCUIIPXOLOFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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